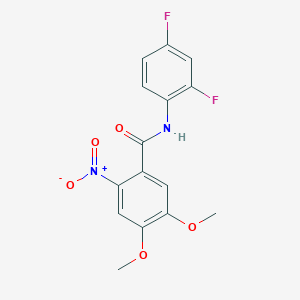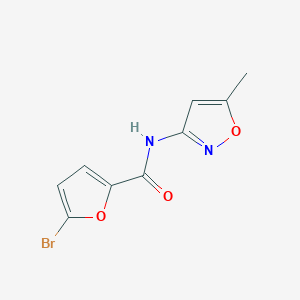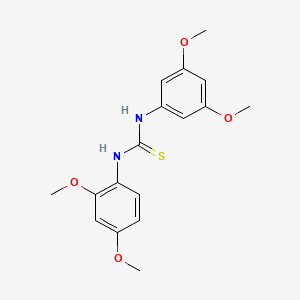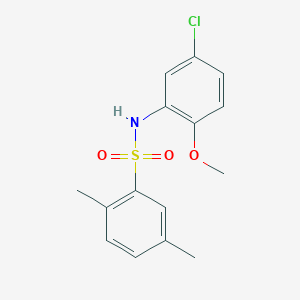
N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide, also known as 5-Cl-Ome-DMBS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamideS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many types of cancer cells. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamideS has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for the growth and spread of cancer cells. Additionally, it has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamideS in lab experiments is its high potency and selectivity for certain enzymes and signaling pathways. This allows for more targeted and specific experiments. However, one limitation is its potential toxicity, as it has been shown to have cytotoxic effects on some normal cells in addition to cancer cells.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamideS. One direction is the investigation of its potential as a therapeutic agent for other diseases beyond cancer, such as inflammation and neurodegenerative disorders. Another direction is the development of more potent and selective analogs of N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamideS that could have even greater potential as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamideS and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamideS involves the reaction of 5-chloro-2-methoxyaniline with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the sulfonyl chloride group by the amino group of the aniline, resulting in the formation of N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamideS as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamideS has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential therapeutic agent for other diseases such as diabetes, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-5-11(2)15(8-10)21(18,19)17-13-9-12(16)6-7-14(13)20-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLJRODIKLQHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

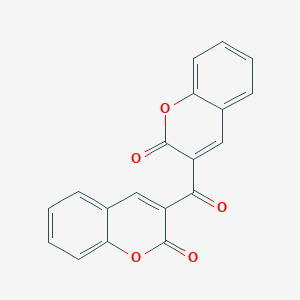
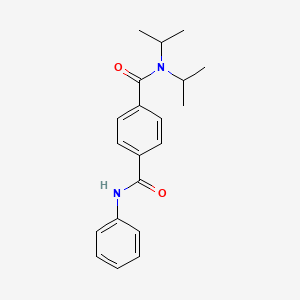
![4-bromo-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5753796.png)
![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)
![2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate](/img/structure/B5753803.png)
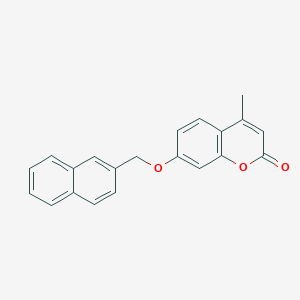

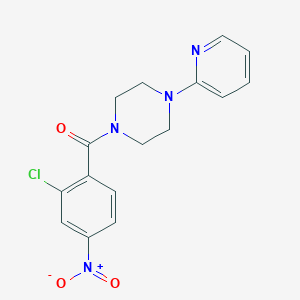
![2-(4-ethoxyphenyl)-N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5753834.png)
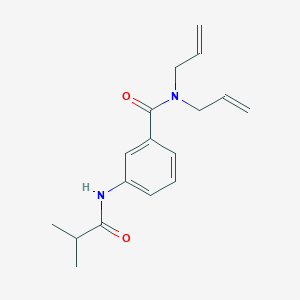
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5753845.png)
